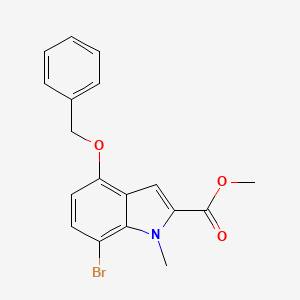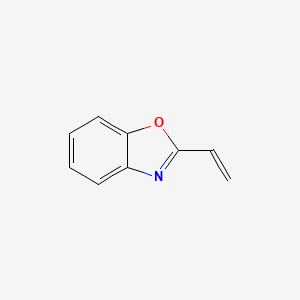![molecular formula C12H8N4O2 B13889482 3-[(3-Nitropyridin-2-yl)amino]benzonitrile CAS No. 61963-70-0](/img/structure/B13889482.png)
3-[(3-Nitropyridin-2-yl)amino]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Nitropyridin-2-yl)amino]benzonitrile is an organic compound with the molecular formula C12H8N4O2 It is a derivative of benzonitrile and nitropyridine, characterized by the presence of a nitro group on the pyridine ring and an amino group linking the pyridine and benzonitrile moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Nitropyridin-2-yl)amino]benzonitrile typically involves the reaction of 3-nitropyridine with an appropriate benzonitrile derivative. One common method involves the use of N2O5 in an organic solvent to form the N-nitropyridinium ion, which is then reacted with SO2/HSO3– in water to yield 3-nitropyridine . This intermediate can then be coupled with an aminobenzonitrile derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through appropriate purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-Nitropyridin-2-yl)amino]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-[(3-aminopyridin-2-yl)amino]benzonitrile, while substitution reactions can produce a variety of derivatives with different functional groups attached to the pyridine ring.
Aplicaciones Científicas De Investigación
3-[(3-Nitropyridin-2-yl)amino]benzonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties, such as dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-[(3-Nitropyridin-2-yl)amino]benzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-3-nitropyridin-2-amine: Similar structure with a benzyl group instead of a benzonitrile moiety.
3-[(3-Nitropyridin-2-yl)amino]benzoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
3-[(3-Nitropyridin-2-yl)amino]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
61963-70-0 |
|---|---|
Fórmula molecular |
C12H8N4O2 |
Peso molecular |
240.22 g/mol |
Nombre IUPAC |
3-[(3-nitropyridin-2-yl)amino]benzonitrile |
InChI |
InChI=1S/C12H8N4O2/c13-8-9-3-1-4-10(7-9)15-12-11(16(17)18)5-2-6-14-12/h1-7H,(H,14,15) |
Clave InChI |
MEDGEQZEQRMVOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC2=C(C=CC=N2)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13889411.png)



![6-(2-Phenylethyl)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine;hydrochloride](/img/structure/B13889440.png)

![2-Hydroxy-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone](/img/structure/B13889447.png)
![Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13889459.png)
![[3-[(3,4-Dichlorophenyl)methoxy]phenyl]methanol](/img/structure/B13889466.png)


![1-[1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]-1,3-diazinane-2,4-dione](/img/structure/B13889476.png)
![1-[4-(1,1-Dimethyl-2,3-dihydroinden-5-yl)-1,3-thiazol-2-yl]piperidin-4-amine](/img/structure/B13889481.png)

